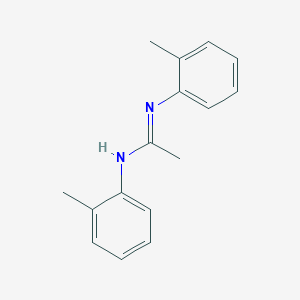

N,N'-bis(2-methylphenyl)ethanimidamide

Description

Structure

3D Structure

Properties

CAS No. |

7252-80-4 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

N,N'-bis(2-methylphenyl)ethanimidamide |

InChI |

InChI=1S/C16H18N2/c1-12-8-4-6-10-15(12)17-14(3)18-16-11-7-5-9-13(16)2/h4-11H,1-3H3,(H,17,18) |

InChI Key |

NLJBTNGUZPDXMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of N,n Bis 2 Methylphenyl Ethanimidamide

General Synthetic Strategies for Ethanimidamide Derivatives

The construction of the ethanimidamide core can be achieved through several established synthetic routes. These methods primarily involve the formation of the C-N double bond and the subsequent or concurrent addition of the second nitrogen nucleophile.

Nucleophilic Addition Approaches to Amidines

Nucleophilic addition reactions represent a fundamental approach to the synthesis of amidines. These reactions typically involve the addition of an amine to an electrophilic carbon-nitrogen multiple bond, such as that in a nitrile or a nitrilium ion.

A general strategy for the synthesis of N-alkyl amidines involves the reaction of primary amines with nitrilium derivatives. For instance, the acetonitrilium derivative of nido-carborane has been shown to react with methylamine to afford the corresponding N-alkyl amidine in good yield. mdpi.com This reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the nitrilium group, followed by proton transfer.

Another relevant nucleophilic addition strategy involves the in situ generation of a silyl ketene imine from acetonitrile using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base. This nucleophilic species can then add to various electrophiles. richmond.edu While not a direct synthesis of a symmetrical N,N'-diaryl amidine, this method highlights the potential for activating acetonitrile for nucleophilic attack, a key step in forming the ethanimidamide backbone. The subsequent reaction with an arylamine or an N-silylated arylamine could potentially lead to the desired product.

| Reagents | Intermediate/Electrophile | Product Type | Reference |

| Primary Amine | Nitrilium Derivative | N-Alkyl Amidine | mdpi.com |

| Acetonitrile, TMSOTf, Trialkylamine | Silyl Ketene Imine | β-functionalized Nitriles | richmond.edu |

Condensation Reactions for Amidines

Condensation reactions, which involve the coupling of two molecules with the elimination of a small molecule like water, are a cornerstone of organic synthesis and are applicable to the formation of amidines.

The direct condensation of a carboxylic acid with two equivalents of an aniline to form an amidine is not a common or straightforward synthetic route. The initial reaction between a carboxylic acid and an amine typically leads to the formation of a stable amide bond. To proceed to an amidine, further activation of the amide or harsh reaction conditions would be necessary to facilitate the addition of a second amine and elimination of water. The high stability of the resulting amide makes this a challenging transformation.

A plausible route to symmetrical N,N'-diaryl ethanimidamides is the self-condensation of an N-aryl acetamide, such as N-(2-methylphenyl)acetamide, mediated by a strong dehydrating agent like phosphoric anhydride (P₂O₅). Phosphorus pentoxide is a powerful dehydrating agent known to promote various condensation reactions. quora.comyoutube.comdoubtnut.comdoubtnut.comyoutube.com

The proposed mechanism for this reaction involves the initial activation of the carbonyl oxygen of the acetamide by P₂O₅. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the nitrogen atom of a second molecule of the N-aryl acetamide. The subsequent elimination of a molecule of water, facilitated by the P₂O₅, would lead to the formation of the desired N,N'-bis(2-methylphenyl)ethanimidamide. While the primary documented reaction of unsubstituted acetamide with P₂O₅ leads to the formation of acetonitrile through dehydration, the presence of the N-aryl substituent is expected to favor the intermolecular condensation pathway. quora.comyoutube.comdoubtnut.comyoutube.com

| Reactant | Dehydrating Agent | Proposed Product | Key Feature |

| N-(2-methylphenyl)acetamide | Phosphorus Pentoxide (P₂O₅) | This compound | Intermolecular self-condensation |

Advanced Synthetic Techniques for Ethanimidamides

To overcome the limitations of traditional synthetic methods, such as harsh reaction conditions and long reaction times, advanced techniques like microwave-assisted synthesis have been explored for the preparation of amidine derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. unito.itnih.govconicet.gov.ar The application of microwave energy can be particularly beneficial for condensation reactions that require significant energy input.

The synthesis of N,N'-diaryl compounds has been successfully achieved using microwave-assisted protocols. For example, the synthesis of N,N'-diaryl cyanoguanidines has been reported under microwave irradiation, demonstrating the feasibility of forming C-N bonds between two aryl-amino moieties under these conditions. Furthermore, microwave-assisted synthesis has been employed for the preparation of N-acyl-N'-arylhexahydropyrimidines and hexahydro-1,3-diazepines, highlighting its utility in constructing nitrogen-containing heterocyclic and acyclic structures. conicet.gov.arresearchgate.netdntb.gov.ua

Extrapolating from these examples, the phosphoric anhydride mediated self-condensation of N-(2-methylphenyl)acetamide to yield this compound could potentially be accelerated and improved by the use of microwave irradiation. The direct and efficient heating provided by microwaves could facilitate the intermolecular condensation and dehydration steps, leading to a more efficient synthesis of the target molecule.

| Synthetic Approach | Energy Source | Potential Advantages |

| Phosphoric Anhydride Mediated Self-Condensation | Microwave Irradiation | Reduced reaction time, Increased yield, Higher purity |

Mechanistic Pathways of Ethanimidamide Formation

The conversion of an acetamide derivative and an aniline to an N,N'-diaryl ethanimidamide is not a spontaneous process and necessitates specific reagents to proceed. The mechanism of this transformation can be complex, involving the activation of the amide, followed by a nucleophilic addition-elimination process. The following subsections explore key aspects of this mechanistic pathway.

A common and effective method for the synthesis of disubstituted and trisubstituted amidines involves the reaction of an amide with an amine in the presence of a dehydrating and activating agent. semanticscholar.org Reagents such as phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) are frequently employed for this purpose. semanticscholar.org In the context of the synthesis of this compound from N-(2-methylphenyl)acetamide and 2-methylaniline, the reaction pathway is believed to proceed through a phosphorylated intermediate.

The first step of the proposed mechanism involves the reaction of N-(2-methylphenyl)acetamide with the phosphorylating agent, for instance, phosphoryl chloride. This reaction activates the amide carbonyl group, making it more susceptible to nucleophilic attack. The oxygen atom of the amide attacks the phosphorus center of POCl₃, leading to the formation of a highly reactive imidoyl phosphate intermediate. This intermediate is a salt-like species where the nitrogen atom is part of a C=N double bond, and the oxygen is bonded to the phosphorus moiety.

The formation of this phosphorylated intermediate is crucial as it transforms the poor leaving group (hydroxide) of the amide into a much better leaving group (a phosphate derivative). The subsequent step involves the nucleophilic attack of the second equivalent of the amine, 2-methylaniline, on the electrophilic carbon atom of the imidoyl phosphate. This attack is followed by the elimination of the phosphate group and a proton transfer to yield the final product, this compound, and a phosphate byproduct.

A general representation of the reaction intermediates is provided in the table below:

| Reactant 1 | Reactant 2 | Activating Agent | Proposed Intermediate | Product |

| N-(2-methylphenyl)acetamide | 2-methylaniline | POCl₃ | Imidoyl phosphate derivative | This compound |

While direct spectroscopic or isolation studies of the specific imidoyl phosphate intermediate for this compound are not extensively reported, the efficacy of phosphorus-based activating agents in a wide range of amidine syntheses strongly supports its transient existence. semanticscholar.org

The reactivity of amides in the formation of ethanimidamides can also be understood through the concept of amide-iminol tautomerism. Amides exist in equilibrium with their tautomeric form, the iminol (or imidic acid). Although the equilibrium typically lies heavily on the side of the amide form due to its greater thermodynamic stability, the iminol tautomer, while present in a much lower concentration, can be significantly more reactive in certain reactions.

The iminol form of N-(2-methylphenyl)acetamide possesses a carbon-nitrogen double bond and a hydroxyl group. The nitrogen atom in the iminol tautomer is considered to be more nucleophilic than the nitrogen in the corresponding amide. researchgate.net This enhanced nucleophilicity can play a role in the initial steps of the reaction.

In the context of the reaction with a phosphorylating agent like phosphoryl chloride, it is plausible that the iminol tautomer is the species that reacts. The hydroxyl group of the iminol is a more potent nucleophile than the carbonyl oxygen of the amide and can readily attack the phosphorus center of POCl₃. This would lead to the formation of an O-phosphorylated intermediate, which is essentially the same imidoyl phosphate intermediate discussed in the previous section. This pathway suggests that the tautomerization, even if unfavorable, provides a route to a highly reactive intermediate.

The concept of phosphorotropy, which would involve the intramolecular migration of a phosphorus group between the nitrogen and oxygen atoms of the amide/iminol system, is a more complex mechanistic question. While prototropy (the migration of a proton) is fundamental to amide-iminol tautomerism, the intramolecular migration of a bulky phosphoryl group would likely have a significantly higher activation barrier. The reaction mechanism is more commonly depicted as an intermolecular phosphorylation of the iminol or amide, followed by nucleophilic attack, rather than a process involving intramolecular phosphorotropic shifts.

The interplay between tautomerism and the action of the activating agent is a key feature of this synthetic methodology. The iminol tautomer, though a minor component at equilibrium, presents a more reactive handle for the phosphorylating agent, facilitating the formation of the crucial intermediate that ultimately leads to the desired this compound.

Structural Elucidation and Conformational Analysis of N,n Bis 2 Methylphenyl Ethanimidamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the connectivity and three-dimensional arrangement of atoms in a molecule. For N,N'-bis(2-methylphenyl)ethanimidamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electronic Absorption Spectroscopy would provide a detailed picture of its molecular framework.

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, providing information about the carbon-hydrogen framework and the dynamic processes within the molecule.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum would likely show distinct signals for the methyl protons on the phenyl rings, the ethanimidamide methyl group, and the aromatic protons. Due to the proximity of the methyl groups to the imine nitrogen, their chemical shift would be informative about the molecule's conformation. The aromatic region would likely display a complex multiplet pattern due to the various protons on the substituted phenyl rings.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the ¹H NMR data, showing separate signals for the methyl carbons, the aromatic carbons, and the imine carbon of the ethanimidamide group. The chemical shift of the imine carbon is particularly diagnostic.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-CH₃ | ~2.1 - 2.4 | ~18 - 20 |

| C(CH₃) | ~1.9 - 2.2 | ~20 - 25 |

| Aromatic CH | ~6.8 - 7.5 | ~120 - 130 |

| Aromatic C-N | - | ~145 - 150 |

| Aromatic C-CH₃ | - | ~130 - 135 |

| C=N | - | ~150 - 160 |

Amidine and amide-type compounds often exhibit restricted rotation around the C-N bonds, leading to the existence of different conformers at room temperature. st-andrews.ac.uk Variable temperature (VT) NMR spectroscopy is a key technique to study these dynamic processes and to determine the energy barriers associated with bond rotation.

By monitoring the NMR spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed. st-andrews.ac.uk From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For this compound, VT-NMR studies would be crucial to understand the rotational dynamics around the N-aryl and the C-N bonds of the ethanimidamide core.

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=N stretching (imine) | 1680 - 1620 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-N stretching | 1350 - 1250 |

The most prominent band would be the C=N stretching vibration of the ethanimidamide group. The exact position of this band can be influenced by the electronic effects of the substituents on the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallographic Analysis

While a crystal structure for the target compound is not available, the analysis of a related compound, N,N′-bis(4-methylphenyl)dithiooxamide, reveals key structural features that might be analogous. For instance, in the solid state, such molecules often adopt a trans configuration about the central single bond to minimize steric hindrance. nih.govresearchgate.net The phenyl rings are typically twisted out of the plane of the central amidine core.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| C=N Bond Length | ~1.28 - 1.32 Å |

| C-N Bond Length | ~1.35 - 1.40 Å |

| Dihedral Angle (Aryl-Amidine) | Significant twist to relieve steric strain |

The crystal packing would likely be stabilized by intermolecular interactions such as C-H···π stacking. The precise conformation adopted in the solid state would be a result of the balance between intramolecular steric effects and intermolecular packing forces.

Single-Crystal X-ray Diffraction Studies for Related Amidine Structures

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. unimi.itcarleton.edu This method is instrumental in unambiguously determining the three-dimensional structure of molecules in the solid state.

While a dedicated single-crystal X-ray diffraction study for this compound is not extensively reported in the reviewed literature, analysis of structurally related N,N'-diaryl amidines and other bis-amidine structures provides significant insights into the likely solid-state conformation of the title compound. kennesaw.edunih.gov For instance, studies on other N,N'-disubstituted bis(amidines) have revealed the formation of versatile networks of intra- and intermolecular hydrogen bonds. kennesaw.edu The planarity of the amidine core and the relative orientation of the aryl rings are key structural parameters determined by this technique. In many diaryl amidines, the aryl rings are observed to be twisted out of the plane of the amidine group to minimize steric hindrance, a feature that would be expected in this compound due to the presence of the ortho-methyl groups.

The general approach for such a study would involve:

Crystal Growth: Growing single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

Data Collection: Mounting a crystal on a diffractometer and irradiating it with monochromatic X-rays to collect diffraction data.

Structure Solution and Refinement: Processing the diffraction data to solve the phase problem and refine the atomic positions, leading to a detailed molecular structure.

The expected data from such an analysis would be compiled into a crystallographic information file (CIF), containing the unit cell parameters, space group, atomic coordinates, and other relevant structural details.

Table 1: Representative Crystallographic Parameters for a Hypothetical N,N'-diaryl Amidine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.3 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction study.

Analysis of Intramolecular and Intermolecular Interactions

The solid-state packing of molecules is governed by a variety of non-covalent interactions. In the case of this compound, both intramolecular and intermolecular forces play a crucial role in defining its crystal structure.

Intermolecular Interactions: The crystal packing of this compound would likely be stabilized by a network of intermolecular interactions. Based on studies of similar molecules, these can include: nih.gov

C-H···π interactions: The hydrogen atoms of the methyl groups or the phenyl rings can interact with the electron-rich π systems of adjacent molecules.

π-π stacking: The aromatic phenyl rings can engage in stacking interactions, further stabilizing the crystal lattice. The presence of the methyl groups might, however, lead to offset stacking arrangements.

The analysis of these interactions is crucial for understanding the supramolecular assembly and the physical properties of the compound in the solid state.

Advanced Conformational Insights

The presence of bulky ortho-substituents on the aryl rings of N,N'-diaryl amidines gives rise to interesting stereochemical phenomena.

Diastereotopicity and Chirality Attributed to Restricted Rotation about Aryl-Nitrogen Bonds

A significant conformational feature of this compound is the restricted rotation around the aryl-nitrogen (C-N) single bonds. This rotational barrier is a direct consequence of the steric hindrance between the ortho-methyl groups and the amidine moiety. This restricted rotation can lead to the molecule adopting a chiral conformation, even though it does not possess a traditional chiral center. This phenomenon is a form of atropisomerism, where the rotational barrier is high enough to allow for the isolation of distinct stereoisomers.

The consequence of this chirality is that prochiral groups within the molecule can become diastereotopic. For instance, if a substituent with a methylene group were present, the two protons of that group would reside in different chemical environments and would therefore be expected to show distinct signals in the ¹H NMR spectrum. ntis.gov This non-equivalence arises because the molecule as a whole is chiral due to the hindered rotation.

Rotamer Equilibrium and Dynamic Behavior

The restricted rotation about the aryl-nitrogen bonds leads to the existence of different rotational isomers, or rotamers. These rotamers can interconvert by overcoming the rotational energy barrier. The rate of this interconversion is temperature-dependent.

At low temperatures, the interconversion between rotamers may be slow on the NMR timescale, allowing for the observation of distinct signals for each rotamer. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the signals for the individual rotamers broaden and merge into a single, time-averaged signal. This dynamic behavior can be studied using variable-temperature NMR spectroscopy.

The equilibrium between the different rotamers is determined by their relative thermodynamic stabilities. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of the different conformers and the transition states connecting them, providing insights into the rotational energy profile.

Catalytic Applications and Mechanistic Studies Involving N,n Bis 2 Methylphenyl Ethanimidamide

Ethanimidamide-Based Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, benefits significantly from the tunable nature of ligands coordinated to a central metal atom. kuleuven.be Ethanimidamide structures, including N,N'-bis(2-methylphenyl)ethanimidamide, represent a class of N-donor ligands that can modulate the electronic and steric properties of a catalytic metal center, thereby influencing reactivity and selectivity. kuleuven.bemdpi.com

Promotion of Organic Reactions (e.g., Dimerization Reactions)

Amidine-type ligands are instrumental in various transition-metal-catalyzed reactions. nih.gov While direct studies on this compound in dimerization are not extensively detailed in the provided results, the broader class of N-donor ligands is well-established in promoting such transformations. For instance, nickel complexes featuring bipyridyl (bpy) ligands have demonstrated high activity in the dimerization of ethylene (B1197577). northwestern.edu A material known as NU-1000-(bpy)NiII, when activated with ethylaluminum dichloride (Et2AlCl), serves as a single-site catalyst for ethylene dimerization, showing activity levels that can surpass its homogeneous counterparts. northwestern.edu

Similarly, gold catalysis has shown that ligand choice is critical in directing reaction pathways, such as in the dimerization of o-alkynyl benzyl (B1604629) alcohols. nih.gov In these cases, the reaction can be steered toward a dimerization product over an intramolecular cyclization product by selecting the appropriate gold catalyst and ligands. nih.gov This highlights the principle that an ethanimidamide ligand like this compound could potentially control the outcome of similar competitive reaction pathways.

Below is a table summarizing the catalytic performance in ethylene dimerization for different systems, illustrating the impact of the catalytic setup.

| Catalyst System | Phase | Activity (Turnover Frequency - TOF) | Selectivity for Butenes | Reference |

| NU-1000-(bpy)NiII + Et2AlCl | Gas-Phase | High (outperforms homogeneous analogue) | High | northwestern.edu |

| (bpy)NiCl2 + Et2AlCl | Liquid-Phase | Lower than heterogeneous system | High | northwestern.edu |

| (PPh3)2NiCl2 | Liquid-Phase | Very High | High | northwestern.edu |

This table illustrates the superior performance of a heterogenized N-donor ligand catalyst in a gas-phase dimerization reaction compared to its homogeneous equivalent.

Oxidative Transformations Utilizing Related N-Donor Ligands

N-donor ligands are crucial in a wide array of oxidative transformations catalyzed by transition metals. mdpi.com These ligands stabilize the metal center, often in various oxidation states, and can tune its reactivity towards oxidation processes. rsc.org For example, cobalt complexes with pentadentate N-donor ligands have been synthesized and evaluated for their ability to catalyze photocatalytic proton reduction, a process involving changes in the metal's oxidation state. nih.gov

In the context of C-H bond oxidation, iron complexes with N-donor ligands are used to catalyze the oxyfunctionalization of alkanes. mdpi.com The selectivity and efficiency of these reactions are highly dependent on the structure of the ligand. For example, iron complexes with bidentate iminopyridine ligands have shown activity in the oxidation of cyclohexane, although the mechanism may involve radical pathways. mdpi.com Similarly, cobalt complexes with Salen-type Schiff base ligands, which are N,N,O,O-coordinating, are effective catalysts for a variety of redox reactions, including the oxidation of organic substrates. mdpi.com The electronic and steric environment provided by these N-donor ligands is key to their catalytic performance.

Role of this compound in Reaction Catalysis

The functionality of amidines allows them to participate in catalysis not just as ligands for metals, but also as organocatalysts, often leveraging their basicity.

Insights into Lewis Acid/Base Catalysis (referencing related amidines)

Amidines are strong organic bases and can function as Lewis bases in catalytic reactions. Their basic nature enables them to deprotonate substrates, initiating a catalytic cycle. nih.gov In bifunctional catalysis, amidine or guanidine (B92328) moieties can act as a Brønsted base to deprotonate a pronucleophile, while their conjugate acid form can then act as a Brønsted acid to activate an electrophile. nih.gov This dual activation model is seen in reactions like the aza-Henry reaction, where a guanidine-amide catalyst deprotonates nitromethane, and the resulting guanidinium (B1211019) cation activates the ketimine substrate through hydrogen bonding. nih.gov

Furthermore, amidines can act as directing groups in transition-metal-catalyzed C-H activation reactions. nih.gov The imino lone pair coordinates to the metal center, positioning it for the activation of a nearby C-H bond. nih.gov This demonstrates the role of the amidine as a Lewis basic directing group. The interaction between a Lewis acid catalyst and a Lewis basic site on a substrate is a fundamental concept in catalysis, used to increase the reactivity of the substrate towards nucleophilic attack. wikipedia.org For instance, Lewis acids like TiCl4, BF3, and AlCl3 are commonly used to activate carbonyl compounds in reactions such as the Diels-Alder and aldol (B89426) reactions. wikipedia.org While not a metallic Lewis acid, the protonated form of an amidine (an amidinium ion) can function as a potent hydrogen-bond donor, activating substrates in a manner analogous to Lewis acids. nih.gov This is particularly relevant in organocatalysis, where the catalyst's ability to act as a Lewis base (to deprotonate) and its conjugate acid to act as a Lewis acid (to activate) is a powerful strategy for promoting reactions. researchgate.netresearchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. rsc.org

Identification of Active Species and Intermediates

Mechanistic studies of reactions involving amidines have provided valuable insights into the active species and intermediates that form during the catalytic cycle. Computational and experimental methods, including kinetic studies and isotope labeling, are often employed to elucidate these pathways. nih.govresearchgate.net

In one detailed study on the reaction between amidines and 1,2,3-triazines, it was shown that the reaction proceeds not through a concerted Diels-Alder pathway, but via a stepwise mechanism. nih.govresearchgate.net The rate-limiting step was identified as the initial nucleophilic attack of the amidine onto the triazine ring. nih.govresearchgate.net This is followed by the elimination of dinitrogen (N2) and a final cyclization step. nih.govresearchgate.net This reveals the amidine acting as a nucleophile to initiate the transformation.

In transition-metal catalysis, the active species is often a metal-amidine complex. nih.gov For instance, in Rh(III)-catalyzed reactions, an N-aryl amidine can couple with a diazo compound to form a spirocyclic product. The mechanism involves the formation of a C(sp³)–Rh bond, which then undergoes nucleophilic addition onto the C–N double bond of the amidine moiety to complete the spirocyclization. nih.gov The identification of such intermediates is crucial for understanding how the catalyst and substrates interact to form the final product. These investigations underscore the diverse roles that amidine-containing molecules can play, from initiating nucleophilic attack to coordinating with and directing the reactivity of metal centers.

Lack of Publicly Available Research Data Precludes Article Generation on the Catalytic Applications of this compound

Despite a comprehensive search of scientific databases and literature, no information has been found regarding the use of the chemical compound this compound in catalytic applications. Consequently, an article detailing the kinetic and thermodynamic aspects of reactions catalyzed by this compound, as requested, cannot be generated.

The performed searches consistently returned information on other, structurally distinct compounds, indicating that this compound is not a recognized catalyst in the publicly available scientific literature. Therefore, the foundational information required to construct the requested article, including data for tables and detailed research findings on its catalytic performance, does not appear to exist.

Without any documented catalytic applications, a discussion on the kinetic and thermodynamic aspects of reactions catalyzed by this compound is not possible.

Advanced Reactivity Studies of N,n Bis 2 Methylphenyl Ethanimidamide

Solution-Phase Dynamics and Fluxional Behavior

The solution-phase dynamics of N,N'-disubstituted amidines are characterized by a combination of isomeric forms and rotational barriers. For N,N'-bis(2-methylphenyl)ethanimidamide, two primary dynamic processes are anticipated: E/Z isomerization around the carbon-nitrogen double bond and restricted rotation around the carbon-nitrogen single bonds. These processes are often studied using detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

In solution, N,N'-disubstituted amidines can exist as a mixture of E-syn and Z-anti isomers. nih.gov Furthermore, these molecules can form dimeric aggregates through hydrogen bonding. nih.gov Within these dimers, rapid proton exchange and tautomerization can occur, facilitating the interconversion of the E-syn and Z-anti isomers, even at low temperatures. nih.govresearchgate.net

The bulky 2-methylphenyl groups in this compound are expected to significantly influence the equilibrium between these isomers and the energy barriers for their interconversion. The steric hindrance may favor one isomer over the other to minimize non-bonded interactions.

Fluxional behavior, defined as the intramolecular reversible interchange between two or more conformations, is a key characteristic of such molecules. libretexts.org Variable temperature (VT) NMR studies are instrumental in elucidating these dynamic processes. mdpi.com As the temperature is varied, changes in the NMR spectra, such as the broadening and coalescence of signals, can be used to determine the energetic barriers of these conformational changes.

To illustrate the type of data obtained from such studies, a hypothetical data table for the rotational dynamics of a generic N,N'-diaryl ethanimidamide is presented below.

Interactive Data Table 1: Hypothetical Variable Temperature NMR Data for C-N Bond Rotation

| Temperature (K) | Linewidth (Hz) | Exchange Rate (k, s⁻¹) |

| 220 | 5.0 | 15.7 |

| 240 | 15.0 | 47.1 |

| 260 ( coalescence) | 50.0 | 157.1 |

| 280 | 15.0 | 47.1 |

| 300 | 5.0 | 15.7 |

Hydrolytic Stability and Pathways

The hydrolytic stability of amidines is pH-dependent, with decomposition occurring under both acidic and basic conditions. nih.gov The hydrolysis of this compound would lead to the formation of N-(2-methylphenyl)acetamide and 2-methylaniline, with the former potentially undergoing further hydrolysis to acetic acid and 2-methylaniline under more stringent conditions.

The mechanism of hydrolysis is influenced by the pH of the solution. Under basic conditions, the reaction likely proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the amidine carbon. arkat-usa.orgresearchgate.net In acidic media, the imino nitrogen is protonated, which activates the amidine carbon towards attack by a water molecule.

The rate of hydrolysis can be significantly affected by the steric hindrance imposed by the substituents on the nitrogen atoms. For this compound, the ortho-methyl groups on the phenyl rings are expected to sterically shield the electrophilic amidine carbon, thereby potentially reducing the rate of hydrolysis compared to less hindered amidines.

A hypothetical pH-rate profile for the hydrolysis of an N,N'-diaryl ethanimidamide is provided below to demonstrate the expected trend.

Interactive Data Table 2: Hypothetical Hydrolysis Rate Constants at Various pH Values

| pH | k_obs (s⁻¹) |

| 2.0 | 3.5 x 10⁻⁵ |

| 4.0 | 8.2 x 10⁻⁶ |

| 7.0 | 1.1 x 10⁻⁷ |

| 10.0 | 6.4 x 10⁻⁶ |

| 12.0 | 9.8 x 10⁻⁵ |

Reactivity Towards Various Reagents (e.g., Electrophiles and Nucleophiles)

The amidine functional group possesses both a nucleophilic imino nitrogen and an electrophilic amidine carbon, making its reactivity towards different reagents quite diverse. researchgate.net

Reactivity with Electrophiles: The lone pair of electrons on the imino nitrogen atom makes it susceptible to attack by electrophiles. Protonation occurs at this site, leading to the formation of a resonance-stabilized amidinium ion. semanticscholar.org Alkylation and acylation reactions are also expected to occur at the imino nitrogen.

Reactivity with Nucleophiles: The amidine carbon is electrophilic and can be attacked by nucleophiles. The outcome of such reactions is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can add to the C=N double bond. The steric bulk of the 2-methylphenyl groups in this compound will likely play a crucial role in modulating its reactivity, potentially requiring more reactive nucleophiles or harsher reaction conditions for a reaction to occur. The use of bulky substituents on amidine ligands has been shown to influence their coordination chemistry and reactivity with transition metals. rsc.org

The table below summarizes the expected reactivity of this compound with representative electrophilic and nucleophilic reagents.

Interactive Data Table 3: Predicted Reactivity with Electrophiles and Nucleophiles

| Reagent Type | Example Reagent | Site of Attack | Expected Product Type |

| Electrophile | Methyl iodide | Imino Nitrogen | N-alkylated amidinium salt |

| Electrophile | Acetyl chloride | Imino Nitrogen | N-acylated amidinium salt |

| Nucleophile | Organolithium reagent | Amidine Carbon | Addition product |

| Nucleophile | Hydride reagent | Amidine Carbon | Reduction product |

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational investigation studies focused solely on the chemical compound This compound .

Therefore, it is not possible to generate the requested article with detailed research findings, data tables, and analysis as per the provided outline. The strict requirement to focus exclusively on "this compound" cannot be met due to the absence of published research on its quantum chemical calculations, molecular modeling, or dynamics simulations.

Searches for this specific compound, including various synonyms and related terms, did not yield any scholarly articles containing the necessary data for the following sections:

Theoretical and Computational Investigations of N,n Bis 2 Methylphenyl Ethanimidamide

Molecular Modeling and Dynamics Simulations

Elucidation of Reaction Pathways and Transition States

While computational studies exist for structurally related compounds, the user's explicit instruction to focus solely on "N,N'-bis(2-methylphenyl)ethanimidamide" prevents the inclusion of data from other molecules.

Emerging Applications and Future Research Directions of N,n Bis 2 Methylphenyl Ethanimidamide

Applications in Advanced Materials Science

The quest for new materials with precisely controlled properties is a driving force in modern technology. N,N'-bis(2-methylphenyl)ethanimidamide and its derivatives are promising candidates for contributing to this field, primarily through their role as ligands in metal-organic precursors.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are cornerstone techniques for fabricating high-quality, conformal thin films essential for the microelectronics industry and beyond. azonano.comresearchgate.net ALD, in particular, offers atomic-scale precision by using self-limiting surface reactions, where precursor gases are introduced sequentially into a reaction chamber. azonano.com The success of these techniques is critically dependent on the quality of the chemical precursors used.

The properties of an ideal ALD precursor, which are exemplified by various metal amidinates, are summarized in the table below.

| Property | Description | Rationale for Importance in ALD/CVD |

| High Volatility | The ability to be easily converted into a gaseous state at moderate temperatures. | Ensures efficient and controllable transport of the precursor to the substrate surface. researchgate.netacs.org |

| Thermal Stability | Resistance to thermal decomposition at the required operating temperatures. | Prevents premature breakdown of the precursor in the gas phase, which would lead to impurities and poor film quality. azonano.comnih.gov |

| Self-Limiting Reactivity | Reacts with the substrate surface until all available reactive sites are occupied, after which the reaction stops. | This is the fundamental principle of ALD, enabling precise, layer-by-layer film growth and excellent conformality. azonano.com |

| Favorable Byproducts | Reaction byproducts should be stable, volatile, and non-corrosive. | Ensures that byproducts are easily removed from the reaction chamber and do not contaminate the growing film or damage equipment. nih.gov |

While specific studies on this compound as a ligand in ALD/CVD precursors are emerging, its structural characteristics suggest significant potential. The 2-methylphenyl groups can be leveraged to fine-tune the volatility and reactivity of the corresponding metal amidinate complexes. These precursors could be instrumental in depositing a wide array of materials, including pure metals, conductive metal nitrides, and high-k dielectric metal oxides for next-generation electronic devices. azonano.com

Beyond thin films, the structural motifs present in this compound are relevant to the synthesis of other advanced functional materials. The incorporation of bulky, aromatic groups is a known strategy to enhance the solubility and processability of high-performance polymers, such as wholly aromatic polyamides, without compromising their thermal stability. ntu.edu.tw Although chemically distinct, the principles used in designing these polymers—introducing steric hindrance to control intermolecular interactions—are applicable. There is potential to explore the integration of the ethanimidamide core into novel polymer backbones. Such materials could exhibit a unique combination of thermal resistance, mechanical strength, and solubility, making them suitable for applications in aerospace, electronics, and membrane-based separations. nih.gov For instance, related N,N'-bis(methylphenyl)-1,4-benzenediamine has been used in the preparation of high-strength rubber composites. chemicalbook.com

Role as a Research Tool in Fundamental Chemical Studies

The this compound ligand is an excellent platform for conducting fundamental chemical research. Its specific steric and electronic profile allows for systematic investigations into structure-property relationships in coordination compounds. By forming complexes with various transition metals, lanthanides, and main group elements, researchers can probe how the bulky 2-methylphenyl groups influence coordination geometry, metal-ligand bond strengths, and the electronic structure of the resulting complex.

For example, in the field of photophysics, the properties of the ligands in iridium complexes are known to play a key role in determining the emissive characteristics of the material. nih.gov By systematically modifying ligands, researchers can fine-tune the color and efficiency of phosphorescent emitters. This compound can serve as a model ligand in similar studies to understand how steric hindrance near the metal center affects excited-state dynamics and non-radiative decay pathways.

Future Prospects in Novel Synthetic Methodologies

The development of new and efficient synthetic routes is a constant goal in chemistry. Future research could focus on novel methodologies for the synthesis of this compound and other sterically encumbered amidinates. Exploring alternative reaction pathways, such as mechanochemistry or flow chemistry, could lead to more sustainable and scalable production methods. Furthermore, the synthesis of calcium(II) amidinates has been achieved through a direct redox reaction between calcium metal and amidines, representing an innovative precursor synthesis strategy that could be adapted for other metals. nih.gov The unique reactivity of the amidinate functional group itself could be harnessed in the development of new organic transformations, potentially acting as a catalyst or a directing group in C-H activation or other coupling reactions.

Expanding the Scope of Coordination Chemistry and Ligand Design

Ligand design is central to advancing coordination chemistry. The this compound ligand offers a specific set of steric and electronic parameters that can be used to stabilize metal centers in unusual oxidation states or coordination environments. The steric bulk of the ortho-methyl groups can effectively shield the metal center, preventing unwanted side reactions, such as dimerization or solvent coordination, and promoting specific catalytic activities.

This ligand is part of a larger family where properties can be systematically tuned. The table below illustrates how different substituents on the aryl rings could modulate the properties of the resulting metal complexes.

| Substituent at Ortho-Position | Expected Steric Effect | Expected Electronic Effect | Potential Impact on Metal Complex |

| -H (N,N'-diphenyl) | Moderate | Neutral | Baseline for comparison; may allow for higher coordination numbers. |

| -CH₃ (N,N'-bis(2-methylphenyl)) | High | Weakly electron-donating | Creates a sterically protected environment; enhances solubility in nonpolar solvents. |

| -CF₃ (N,N'-bis(2-trifluoromethylphenyl)) | Very High | Strongly electron-withdrawing | Increases the Lewis acidity of the metal center; may alter reactivity and redox potentials. |

| -OCH₃ (N,N'-bis(2-methoxyphenyl)) | High | Strongly electron-donating | Increases electron density on the metal center; potential for hemilabile coordination via the oxygen atom. |

By exploring this ligand and its derivatives, chemists can create a wider array of coordination compounds with tailored properties, pushing the boundaries of what is structurally and electronically possible. The flexible coordination modes of related ligand systems have been shown to be ideal for assembling polynuclear clusters with diverse topologies. researchgate.net

Design of Advanced Catalytic Systems

The unique structural features of metal complexes derived from this compound make them attractive targets for the design of advanced catalytic systems. The well-defined, sterically hindered pocket around the metal center can impart high levels of selectivity in catalytic transformations.

For example, in polymerization catalysis, the shape of the ligand framework around the active metal site dictates the stereochemistry and molecular weight of the resulting polymer. A catalyst based on an this compound complex could enforce a specific substrate approach, leading to highly stereoregular polymers. Similarly, in fine chemical synthesis, such a complex could provide the selectivity needed for asymmetric catalysis, where creating one enantiomer of a chiral molecule over the other is critical. The combination of a tunable metal center and the robust, sterically defined amidinate ligand provides a powerful strategy for developing next-generation catalysts for a wide range of chemical reactions.

Q & A

Basic Question: What are the recommended synthetic routes for preparing N,N'-bis(2-methylphenyl)ethanimidamide, and what experimental parameters optimize yield and purity?

Methodological Answer:

The synthesis of ethanimidamide derivatives typically involves nucleophilic substitution or condensation reactions. For This compound , a plausible route includes reacting 2-methylaniline with acetonitrile derivatives under acidic or catalytic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) enhance reaction homogeneity.

- Catalysts : Acid catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) may improve reaction efficiency.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, chloroform/methanol eluent) ensures purity .

Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via melting point analysis and NMR (δ 2.3 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons, methyl groups, and imine protons at δ 8.1–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 265.18) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects impurities .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Advanced Question: How can researchers resolve contradictions in crystallographic data for ethanimidamide derivatives, particularly regarding hydrogen bonding and tautomerism?

Methodological Answer:

Crystallographic discrepancies often arise from tautomeric equilibria or disorder in hydrogen-bonded networks. To address this:

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to reduce thermal motion artifacts.

- Refinement Tools : Employ SHELXL for restrained refinement of hydrogen atoms and validation via PLATON’s ADDSYM to detect missed symmetry .

- Computational Support : Perform DFT calculations (e.g., Gaussian 16) to compare tautomer stability and validate experimental geometries .

Advanced Question: How do substituent variations on the phenyl ring (e.g., methyl vs. ethoxy groups) influence the biological activity of ethanimidamide derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies require:

- Synthetic Modifications : Introduce substituents (e.g., 4-ethoxy in N,N'-bis(4-ethoxyphenyl)ethanimidamide) via selective alkylation or aryl halide coupling .

- Biological Assays : Test local anesthetic efficacy using in vitro nerve-block models (e.g., rat sciatic nerve) and compare EC₅₀ values.

- Computational Modeling : Use molecular docking (AutoDock Vina) to assess interactions with sodium channels, correlating lipophilicity (LogP) with membrane permeability .

Advanced Question: What methodological challenges arise in detecting environmental degradation products of this compound, and how can they be addressed?

Methodological Answer:

Environmental analysis faces challenges due to low analyte concentrations and matrix interference. Solutions include:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate metabolites like bis(2-methylphenyl) phosphate (BMPP) .

- LC-MS/MS : Use a triple quadrupole MS with MRM mode (e.g., m/z 265→248 transition) for sensitive quantification in water/soil samples.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs as internal standards to correct for recovery losses .

Advanced Question: How can researchers design experiments to elucidate the pharmacological mechanism of ethanimidamide derivatives without FDA-approved data?

Methodological Answer:

- Target Identification : Perform affinity chromatography or thermal shift assays to identify protein targets (e.g., voltage-gated sodium channels) .

- Electrophysiology : Use patch-clamp techniques on transfected HEK293 cells to measure ion channel inhibition.

- Metabolite Profiling : Incubate derivatives with liver microsomes (e.g., human CYP3A4) and analyze metabolites via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.